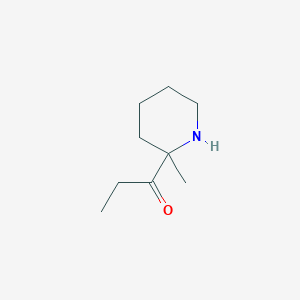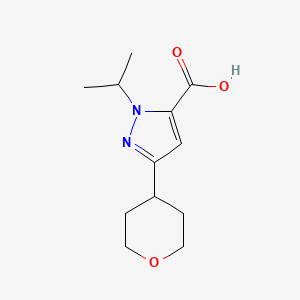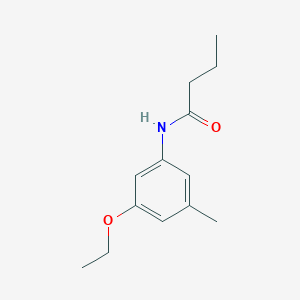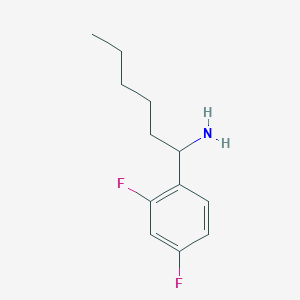
1-(2,4-Difluorophenyl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)hexan-1-amine is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a hexyl chain attached to an amine group and a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)hexan-1-amine typically involves the reaction of 2,4-difluorobenzyl chloride with hexylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl ring enhances the compound’s binding affinity and specificity, while the hexyl chain and amine group contribute to its overall stability and solubility. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)butan-1-amine
- 1-(2,4-Difluorophenyl)pentan-1-amine
- 1-(2,4-Difluorophenyl)heptan-1-amine
Comparison: 1-(2,4-Difluorophenyl)hexan-1-amine is unique due to its specific chain length, which influences its physical and chemical properties. Compared to its shorter or longer chain analogs, it may exhibit different solubility, reactivity, and binding characteristics, making it suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)hexan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-2-3-4-5-12(15)10-7-6-9(13)8-11(10)14/h6-8,12H,2-5,15H2,1H3 |
InChI Key |
NCRNDXYXBCNYCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[1-(3-methoxyphenyl)ethyl]amine](/img/structure/B13210787.png)
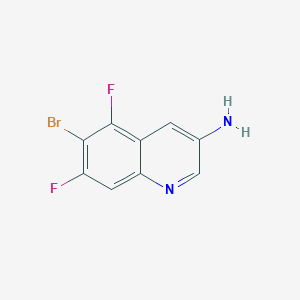


![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13210824.png)
![1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid](/img/structure/B13210827.png)
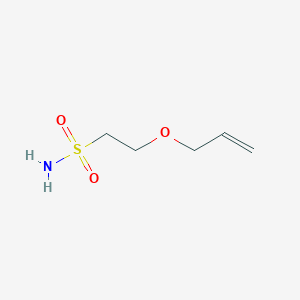
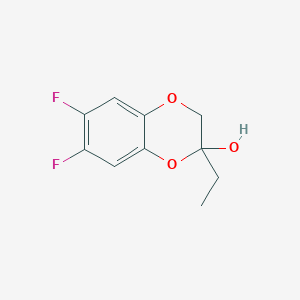
![2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde](/img/structure/B13210853.png)
![3-[(E)-2-Bromoethenyl]pyridine](/img/structure/B13210860.png)
